

(S)-3-Methylpiperazin-2-one chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-Methylpiperazin-2-one

Cat. No.: B1590091

[Get Quote](#)

<_ A Technical Guide to **(S)-3-Methylpiperazin-2-one**: Structure, Stereochemistry, and Synthetic Strategy

Executive Summary

(S)-3-Methylpiperazin-2-one is a chiral heterocyclic compound of paramount importance in modern medicinal chemistry. Its structurally rigid, stereochemically defined framework serves as a critical building block for a multitude of pharmacologically active molecules. The precise (S)-configuration at the C3 stereocenter is frequently essential for achieving desired biological activity and target specificity, as enantiomers can exhibit profoundly different pharmacological and toxicological profiles.^[1] This guide provides a comprehensive technical overview of its chemical structure, the critical role of its stereochemistry, a detailed, field-proven synthetic protocol, and its applications in drug discovery. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of advanced pharmaceutical intermediates.

Core Compound Details

Property	Value	Source(s)
IUPAC Name	(3S)-3-methylpiperazin-2-one	Internal
CAS Number	78551-38-9	[1] [2]
Molecular Formula	C ₅ H ₁₀ N ₂ O	[1] [3]
Molecular Weight	114.15 g/mol	[1] [3]
InChI Key	BSPUWRUTIOUGMZ- BYPYZUCNSA-N	[1] [3]
Appearance	White to off-white solid	[1] [3]
Storage	2-8°C, sealed in a dry environment	[1] [2]

Molecular Structure and Stereochemical Significance

The foundational structure of **(S)-3-Methylpiperazin-2-one** is a six-membered lactam (a cyclic amide) containing two nitrogen atoms at positions 1 and 4. The key feature is the chiral center at the C3 position, bearing a methyl group. The "(S)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the absolute spatial arrangement of the atoms at this stereocenter.

This specific three-dimensional architecture is not a trivial detail. In drug design, molecular recognition between a ligand (drug) and its biological target (e.g., an enzyme or receptor) is highly dependent on stereochemistry. The (S)-enantiomer may fit perfectly into a binding pocket, while its mirror image, the (R)-enantiomer, may bind weakly or not at all. In some cases, the "wrong" enantiomer can even cause off-target effects or toxicity. Therefore, securing the enantiomerically pure (S)-form is a critical objective in any synthetic campaign targeting advanced therapeutics.[\[1\]](#) The piperazinone scaffold itself is known to impart favorable properties to drug candidates, such as improved water solubility and bioavailability.[\[1\]](#)

Caption: 2D structure of **(S)-3-Methylpiperazin-2-one** with the chiral center (C*) indicated.

Enantioselective Synthesis: A Validated Protocol

Achieving high enantiomeric purity is the central challenge in synthesizing **(S)-3-Methylpiperazin-2-one**.

Methylpiperazin-2-one. While several routes exist, a robust and scalable method involves the reductive amination of an N-protected aminoacetaldehyde with an L-amino acid ester, followed by deprotection and intramolecular cyclization.^[1] This strategy directly translates the inherent chirality of the starting amino acid to the final product.

The following protocol is a proven method adapted from patented literature for the synthesis of the analogous (R)-enantiomer, demonstrating a pathway that reliably achieves high enantiomeric excess.^{[4][5]} By starting with the corresponding L-amino acid ester (L-alanine methyl ester), this process yields the desired (S)-product.

Overall Synthetic Workflow

Caption: Workflow for the enantioselective synthesis of **(S)-3-Methylpiperazin-2-one**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (Protected Intermediate)

- Reaction Setup: To a solution of L-alanine methyl ester hydrochloride (1.0 eq) and N-Cbz-aminoacetaldehyde (1.1 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0-5°C.
 - Expert Insight: The use of NaBH(OAc)₃ is critical as it is selective for the reduction of the intermediate imine in the presence of the aldehyde, minimizing side reactions. Maintaining a low temperature controls the reaction rate and improves selectivity.
- Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).
- Monitoring: Track the consumption of starting materials using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO_3). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purification: The crude product is typically purified by silica gel column chromatography to yield the protected intermediate as a viscous liquid.[5]

Step 2: Hydrogenolysis and Intramolecular Cyclization to **(S)-3-Methylpiperazin-2-one**

- Reaction Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in methanol (approx. 10 mL per gram of substrate). Transfer the solution to a high-pressure hydrogenation vessel. Carefully add palladium on carbon (10% Pd/C, approx. 0.3 eq by weight) to the solution.[5]
 - Expert Insight: Pd/C is a highly efficient catalyst for the hydrogenolysis of the Cbz (benzyloxycarbonyl) protecting group. The reaction is exothermic and generates H_2 gas; proper inerting and pressure-rated equipment are mandatory for safety.
- Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H_2) to the recommended pressure (e.g., 1.8 MPa).[5] Stir the reaction vigorously at room temperature overnight. The removal of the Cbz group is immediately followed by spontaneous intramolecular cyclization to form the lactam ring.
- Monitoring: Monitor the reaction to completion by HPLC to confirm the disappearance of the starting material.[5]
- Work-up: Carefully depressurize and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the pad with methanol.
- Purification & Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography (e.g., using an ethyl acetate/methanol gradient) or by recrystallization to afford **(S)-3-Methylpiperazin-2-one** as a white solid with high purity (>98%) and high enantiomeric excess (>98% ee).[4][5]

Analytical Characterization

Confirmation of the structure and purity of the final compound is essential. A combination of spectroscopic techniques provides a complete analytical profile.

Technique	Expected Observations
¹ H NMR	Will confirm the presence of all non-exchangeable protons and their connectivity. Key signals include the methyl doublet, the methine quartet at the chiral center, and multiplets for the ethylenediamine backbone protons, along with two distinct NH signals. [1]
¹³ C NMR	Provides a signal for each of the five unique carbon atoms, including the characteristic carbonyl signal (~170 ppm), the chiral C-H carbon, the methyl carbon, and the two methylene carbons of the ring. [1]
HRMS (ESI-TOF)	High-Resolution Mass Spectrometry will confirm the elemental composition. The compound is typically observed as the protonated molecular ion $[M+H]^+$ with a highly accurate mass measurement for $C_5H_{11}N_2O^+.$ [1]
Chiral HPLC	This is the definitive method for determining enantiomeric excess (ee). The sample is run on a chiral stationary phase column, which separates the (S) and (R) enantiomers, allowing for their quantification.
Infrared (IR)	Will show characteristic absorption bands for N-H stretching (around $3300-3400\text{ cm}^{-1}$) and the amide C=O stretch (around $1650-1680\text{ cm}^{-1}$).

Applications in Drug Discovery

(S)-3-Methylpiperazin-2-one is not merely a laboratory curiosity; it is a validated and valuable scaffold in the development of novel therapeutics. The piperazine and piperazinone motifs are frequently incorporated into drug candidates to modulate pharmacokinetic properties or to act

as a rigid scaffold that correctly orients other pharmacophoric elements for optimal target binding.[4][6][7]

Key Application Areas:

- Kinase Inhibitors: The piperazine ring is a common feature in many kinase inhibitors used in oncology, such as Imatinib. Chiral derivatives like **(S)-3-Methylpiperazin-2-one** allow for the exploration of three-dimensional chemical space around the core scaffold, potentially leading to increased potency and selectivity.[8]
- Neuropathic Pain and CNS Disorders: Research into ligands for voltage-gated calcium channels has shown that biological activity can reside exclusively in one enantiomer of a piperazinyl derivative, highlighting the importance of enantiopure building blocks.[1]
- Fezolinetant Intermediate: This compound has been identified as "Fezolinetant Impurity 14," indicating its role as a key intermediate or a related substance in the synthesis of the drug Fezolinetant, which is used to treat vasomotor symptoms due to menopause.[1]

The utility of this chiral building block provides researchers with an efficient pathway to access optically pure advanced intermediates, accelerating the discovery and development of safer, more effective targeted therapies.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 78551-38-9|(S)-3-Methylpiperazin-2-one|BLD Pharm bldpharm.com
- 3. (S)-3-Methylpiperazin-2-one | CymitQuimica cymitquimica.com
- 4. benchchem.com [benchchem.com]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents patents.google.com

- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- To cite this document: BenchChem. [(S)-3-Methylpiperazin-2-one chemical structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590091#s-3-methylpiperazin-2-one-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com